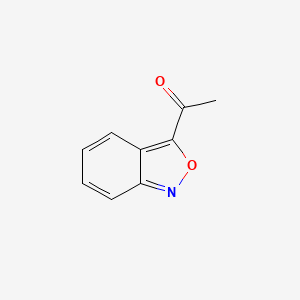
Acetylanthranil
Cat. No. B8461448
M. Wt: 161.16 g/mol
InChI Key: GCJRXAOVNVDYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05707992
Procedure details


treating the acetylanthranil compound of step (4) with MeOH, followed by hydrochloric acid, to obtain a compound of the formula: ##STR46## (5a') treating the anthranilic acid of step (3) with phosgene or triphosgene to form a compound of the formula: ##STR47## which is further treated with methanol; (5b) reacting the product of step (5a) or (5a') with chloroformamidine hydrochloride to obtain a quinazoline compound of the formula: ##STR48## then subjecting the resulting quinazoline compound to a displacement reaction as set forth in step (6) discussed above to obtain a compound according to formula I.
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





[Compound]
Name
5a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




[Compound]
Name
( 5b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Name


Name
Identifiers


|
REACTION_CXSMILES
|
C([C:4]1O[N:6]=[C:7]2[C:12]=1[CH:11]=[CH:10][CH:9]=[CH:8]2)(=O)C.[ClH:13].C(O)(=O)C1[C:16](=CC=CC=1)[NH2:17].C(Cl)([Cl:26])=O.ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl>CO>[ClH:26].[Cl:13][C:7]([NH2:6])=[NH:17].[N:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:4]=[N:17][CH:16]=1 |f:6.7|
|
Inputs


Step One
[Compound]
|
Name
|
product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C=1ON=C2C=CC=CC12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
[Compound]
|
Name
|
5a
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Step Six
[Compound]
|
Name
|
( 5b )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a compound of the formula
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a compound of the formula
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClC(=N)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CN=CC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
